2-(Chloromethyl)-5-methylpyridine hydrochloride

Catalog No.
S791376
CAS No.
71670-70-7
M.F
C7H9Cl2N
M. Wt
178.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-5-methylpyridine hydrochloride

CAS Number

71670-70-7

Product Name

2-(Chloromethyl)-5-methylpyridine hydrochloride

IUPAC Name

2-(chloromethyl)-5-methylpyridine;hydrochloride

Molecular Formula

C7H9Cl2N

Molecular Weight

178.06 g/mol

InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4H2,1H3;1H

InChI Key

OXXWQLSFICBOMG-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CCl.Cl

Canonical SMILES

CC1=CN=C(C=C1)CCl.Cl

Synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex

Base catalyzed alkylation of p-tert-butylcalix arene

2-(Chloromethyl)-5-methylpyridine hydrochloride is a chemical compound with the molecular formula C₇H₉Cl₂N and a molecular weight of approximately 178.06 g/mol. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the second position and a methyl group at the fifth position of the pyridine ring. The compound is primarily known for its hydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in organic synthesis and pharmaceuticals .

There is no documented information on the specific mechanism of action of CMMPH in biological systems.

  • Due to the limited information on CMMPH, specific safety concerns are unclear. However, any compound containing a chloromethyl group should be handled with caution as they can be alkylating agents, meaning they can react with and damage DNA.
  • Standard laboratory safety practices for handling unknown organic compounds should be followed when working with CMMPH. This includes wearing gloves, eye protection, and working in a fume hood.

The chloromethyl group in 2-(Chloromethyl)-5-methylpyridine hydrochloride is reactive and can participate in nucleophilic substitution reactions. This reactivity allows it to serve as an electrophile in various chemical transformations, such as:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles like amines or alcohols, leading to the formation of new compounds.
  • Alkylation Reactions: The compound can act as an alkylating agent, introducing the chloromethyl group into other substrates.
  • Reduction Reactions: Under certain conditions, the compound can undergo reduction to yield corresponding amines.

These reactions make it valuable in synthetic organic chemistry for developing more complex molecules .

Several methods exist for synthesizing 2-(Chloromethyl)-5-methylpyridine hydrochloride:

  • Chloromethylation of 5-Methylpyridine: This method involves treating 5-methylpyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst, leading to the formation of the desired chloromethyl derivative.
  • Reaction with Chloromethylating Agents: Utilizing agents like formaldehyde and hydrochloric acid can also yield this compound through controlled chloromethylation processes.
  • Salt Formation: The hydrochloride form can be obtained by reacting the free base with hydrochloric acid, enhancing solubility and stability .

2-(Chloromethyl)-5-methylpyridine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Organic Synthesis: Utilized as a reagent in organic synthesis for constructing complex molecules.
  • Research: Employed in biochemical studies to explore interactions within biological systems.

Its unique structure makes it a versatile building block in chemical research and development .

  • Drug Metabolism: Investigations into its metabolic pathways may reveal interactions with cytochrome P450 enzymes.
  • Biological Targeting: Understanding how it interacts with specific biological targets could elucidate its antimicrobial properties.

Further studies are warranted to fully characterize its interactions within biological systems .

Several compounds share structural similarities with 2-(Chloromethyl)-5-methylpyridine hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-(Chloromethyl)-4-methylpyridine hydrochloride71670-71-80.95Different methyl substitution pattern on pyridine
2-(Chloromethyl)pyridine hydrochloride6959-47-30.93Lacks additional methyl group
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride73590-93-90.89Contains two methyl groups at different positions
5-(Chloromethyl)-2-methylpyridine hydrochloride106651-81-40.86Chloromethyl group at the fifth position
2-(Chloromethyl)-3-methylpyridine hydrochloride4370-22-30.84Methyl substitution at the third position

Each of these compounds exhibits distinct properties and reactivity profiles due to variations in their structural features, which can influence their applications and biological activities .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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